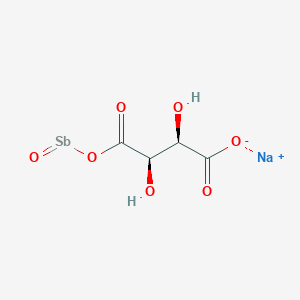

Sodium antimonyl-L-tartrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C4H4NaO7Sb |

|---|---|

Molecular Weight |

308.82 g/mol |

IUPAC Name |

sodium;(2R,3R)-2,3-dihydroxy-4-oxo-4-oxostibanyloxybutanoate |

InChI |

InChI=1S/C4H6O6.Na.O.Sb/c5-1(3(7)8)2(6)4(9)10;;;/h1-2,5-6H,(H,7,8)(H,9,10);;;/q;+1;;+1/p-2/t1-,2-;;;/m1.../s1 |

InChI Key |

SHFQLHLDZDETGN-QXMMYYGRSA-L |

Isomeric SMILES |

[C@@H]([C@H](C(=O)O[Sb]=O)O)(C(=O)[O-])O.[Na+] |

Canonical SMILES |

C(C(C(=O)O[Sb]=O)O)(C(=O)[O-])O.[Na+] |

Origin of Product |

United States |

Historical Trajectory and Foundational Research of Antimonial Compounds

Evolution of Antimonial Chemistry in Scientific Inquiry

The history of antimony compounds dates back to antiquity, where the mineral stibnite (B1171622) (antimony sulfide) was used as a cosmetic. sciencemadness.org The element itself was isolated and described in the West by 1540 by Vannoccio Biringuccio. Early chemical investigations were advanced by figures such as Andreas Libavius, who, in 1615, described a method to produce antimony metal by adding iron to a molten mixture of antimony sulfide (B99878), salt, and potassium tartrate.

The development of tartar emetic (Potassium Antimonyl Tartrate) was a significant milestone in antimonial chemistry. It was first described in 1631 by the German physician Adrian von Mynsicht. fishersci.ca The synthesis of antimonyl tartrates, including the sodium variant, typically involves the reaction of antimony trioxide with tartaric acid or its salts. sciencemadness.orgwikipedia.orggoogle.com X-ray crystallography studies later revealed that the core of the potassium antimonyl tartrate complex is an anionic dimer, [Sb₂(C₄H₂O₆)₂]²⁻, featuring two antimony(III) centers. wikipedia.org This foundational structural and synthetic work on the potassium salt paved the way for the investigation of other related complexes, including Sodium Antimonyl-L-Tartrate.

The table below outlines the key chemical properties of this compound.

| Property | Value |

| IUPAC Name | disodium;antimony(3+);2,3-dioxidobutanedioate |

| Molecular Formula | C₈H₄Na₂O₁₂Sb₂ |

| Molecular Weight | 581.61 g/mol |

| CAS Number | 34521-09-0 |

| Appearance | White Powder |

| Solubility | Soluble in water. chemicalbook.com |

| Data sourced from references thermofisher.com. |

Pioneering Contributions to Parasitological Chemotherapy Research (Excluding Clinical Outcomes)

The modern era of antimonial chemotherapy began in the early 20th century. In 1906, the activity of sodium and potassium antimony tartrate against trypanosomes was demonstrated, marking a pivotal moment in the application of these compounds in parasitology. nih.gov This was followed by the use of tartar emetic for the treatment of leishmaniasis starting in 1913. wikipedia.org A significant advancement came in 1918 when John Brian Christopherson discovered that potassium antimonyl tartrate was effective against schistosomiasis, establishing antimonials as a key area of research for antiparasitic drugs. wikipedia.org

These initial findings spurred further research into other antimonial compounds. Sodium antimonyl tartrate was specifically investigated for its activity against Schistosoma haematobium, the parasite responsible for urinary schistosomiasis. researchgate.net The primary mechanism of action for trivalent antimonials like this compound involves the disruption of the parasite's biological processes.

Research also explored modifications of the basic antimonyl tartrate structure. One notable development was the creation of a chelate of antimony sodium tartrate with dimethylcysteine (penicillamine), referred to as NAP, in an effort to modify the compound's biological characteristics while maintaining its antiparasitic activity in experimental models. nih.govwho.int The focus of this line of inquiry was to understand the structure-activity relationship of these compounds. who.int The foundational research into the antiparasitic potential of various antimonials is summarized in the table below.

| Compound | Key Foundational Research Finding | Parasite Focus | Year |

| Potassium Antimony Tartrate | First demonstrated activity against trypanosomiasis. | Trypanosoma | 1906 |

| Potassium Antimony Tartrate | Investigated for activity against leishmaniasis. | Leishmania | 1913 |

| Potassium Antimony Tartrate | Discovered to be effective against schistosomiasis in foundational studies. | Schistosoma | 1918 |

| Sodium Antimonyl Tartrate | Evaluated for activity in experimental models of urinary schistosomiasis. | Schistosoma haematobium | 1968 |

| Pentavalent Antimonials | Developed as less toxic alternatives for research. | Leishmania | 1940s |

| Data sourced from references wikipedia.orgnih.govresearchgate.netglpbio.com. |

Subsequent research in the 1940s led to the development of pentavalent antimonial compounds, such as sodium stibogluconate (B12781985) and meglumine (B1676163) antimoniate, which were explored as less toxic alternatives to the trivalent compounds in parasitological research. wikipedia.orgglpbio.com

Coordination Chemistry and Advanced Structural Elucidation of Sodium Antimonyl L Tartrate Complexes

Computational Chemistry and Molecular Modeling of Coordination Geometries

The intricate coordination environment of sodium antimonyl-L-tartrate, characterized by the dimeric [Sb₂(C₄H₂O₆)₂]²⁻ anion, has been a subject of advanced computational investigation. acs.orgwikipedia.org Theoretical methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provide powerful tools to predict and analyze the geometric and electronic structures of these complexes, offering insights that complement experimental data.

Density Functional Theory (DFT) Applications in Structure Prediction

Density Functional Theory has proven invaluable in elucidating the structural nuances of the antimonyl-L-tartrate dianion. researchgate.networktribe.com DFT calculations have been employed to optimize the geometry of the complex, predict its energetic properties, and explore potential isomeric forms that may exist in different phases. researchgate.net

Structural Optimization and Isomer Prediction:

Theoretical calculations using both DFT and ab initio (MP2) methods have been performed on the binuclear tartrato(4-)-bridged geometry of the antimony(III)-L-tartrate dianion, initially characterized by solid-state X-ray crystallography. researchgate.net These in-vacuo calculations (at 0 K) starting from the crystallographically determined structure led to the significant discovery of a closely spaced, low-energy isomer. researchgate.net This alternative structure is only slightly higher in energy, with DFT calculations showing a difference of 2.4 kcal/mol, suggesting it could co-exist with the known crystalline form in solution or the gas phase. researchgate.net

Energetic Properties:

DFT calculations have also been instrumental in determining key energetic properties of the antimony tartrate dianion. worktribe.com A photoelectron imaging study utilized DFT calculations with different functionals (M06-2X and M11) to support experimental findings. worktribe.com The calculations provided theoretical values for the Vertical Detachment Energy (VDE) — the energy required to remove an electron without changing the molecular geometry — and the Adiabatic Detachment Energy (ADE) — the energy difference between the ground states of the anion and the neutral species. worktribe.com While the calculated values were higher than the experimental results, they provided crucial theoretical support for the interpretation of the photoelectron spectra. worktribe.com

Table 1: DFT Calculated Energetic Properties of the Antimony Tartrate Dianion

| Property | Functional | Calculated Value (eV) | Experimental Value (eV) |

| Vertical Detachment Energy (VDE) | M06-2X | 2.78 | 2.5 ± 0.1 |

| M11 | 3.05 | ||

| Adiabatic Detachment Energy (ADE) | M06-2X | 2.63 | 2.1 ± 0.2 |

| M11 | 2.84 |

Data sourced from a photoelectron imaging study supported by DFT calculations. worktribe.com

Molecular Dynamics Simulations of Ligand-Metal Interactions

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of this compound, including the interactions between the antimony centers and the tartrate ligands, as well as the complex's behavior in solution. While extensive MD studies focused specifically on this compound are not widely documented, the application of MD to related antimony systems highlights its potential and challenges.

Simulations Supporting Experimental Analysis:

Classical molecular dynamics simulations have been used in conjunction with experimental techniques to understand the behavior of the antimony tartrate dianion. worktribe.com In the analysis of photoelectron imaging data, MD simulations were used to model the trajectory of detached electrons under the influence of the repulsive Coulomb barrier (RCB) of the dianion, allowing for a comparison between simulated and experimental photoelectron images. worktribe.com

First-Principles Molecular Dynamics (FPMD) on Related Systems:

FPMD simulations have been successfully applied to understand the solution chemistry of pentavalent antimony (Sb(V)). nih.govresearchgate.net These studies provide a detailed, atomic-scale understanding of the structure, hydrolysis, and complexation of species like [Sb(OH)₆]⁻ in aqueous solutions, including their interactions with common cations such as Na⁺. nih.govresearchgate.net This work demonstrates the power of FPMD to elucidate the dynamic interactions between antimony centers and surrounding ligands and ions, a methodology directly applicable to studying the this compound complex in a solvent environment. nih.gov

Challenges in Molecular Modeling:

A significant challenge in performing large-scale classical MD simulations of metal-containing compounds, including antimony complexes, is the availability of accurate force field parameters. nih.gov The development and parameterization of force fields that can correctly describe the complex coordination bonds and interactions of heavy elements like antimony are crucial for obtaining meaningful simulation results. nih.gov Preliminary work on generating such parameters for other antimony compounds has been undertaken, paving the way for future, more extensive computational and experimental research on complexes like this compound. nih.gov

Synthetic Methodologies and Precursor Chemistry of Sodium Antimonyl L Tartrate

Solution-Phase Synthesis Routes

Solution-phase synthesis represents the most common approach for preparing sodium antimonyl-L-tartrate, offering excellent control over stoichiometry and purity. These methods involve the reaction of antimony and tartrate precursors in a liquid medium, typically water, followed by precipitation or crystallization of the final product.

Co-precipitation Techniques and Optimization

Co-precipitation is a robust and widely used wet-chemical technique for synthesizing this compound. The fundamental process involves dissolving an antimony source, such as antimony trichloride (B1173362) (SbCl₃) or antimony trioxide (Sb₂O₃), and L-tartaric acid in an aqueous solution. google.comsciencemadness.org A sodium source, typically sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃), is then added, often to adjust the pH, causing the desired complex to precipitate out of the solution. mdpi.com The resulting solid is subsequently isolated through filtration, washed to remove impurities, and dried. youtube.com A related synthesis for the potassium analogue involves simply heating antimony trioxide with potassium bitartrate (B1229483) in water, followed by filtration and cooling to induce crystallization. sciencemadness.orgyoutube.com

The effectiveness of the co-precipitation method hinges on the precise control of several experimental parameters, which can be optimized to control the yield, purity, and physical characteristics of the product, such as particle size and morphology. biomedpharmajournal.org Key parameters include the molar ratio of reactants, the concentration of precursor solutions, reaction temperature, pH, and stirring speed. google.combiomedpharmajournal.orgresearchgate.net For instance, vigorous stirring can ensure a homogenous reaction mixture, leading to smaller and more uniform particles. biomedpharmajournal.org The choice of precipitating agent and the rate of its addition are also critical, as they influence the supersaturation of the solution and the subsequent nucleation and growth of the crystals. mdpi.com

Table 1: Key Optimization Parameters in Co-precipitation Synthesis

| Parameter | Influence on Synthesis | Research Findings |

| pH | Affects the solubility of reactants and the stability of the chelate complex. | Controlling pH is crucial for selective precipitation and achieving high purity. mdpi.comgoogle.com |

| Temperature | Influences reaction kinetics and solubility of the product. | Higher temperatures can increase reaction rates but may also increase solubility, affecting yield. google.combiomedpharmajournal.org |

| Stirring Speed | Determines the homogeneity of the reaction mixture. | High stirring speeds can lead to smaller, more uniform nanoparticles by ensuring consistent fluid flow. biomedpharmajournal.org |

| Precursor Concentration | Impacts the rate of precipitation and particle size. | Adjusting reactant concentrations is a key factor in controlling the final product's characteristics. mdpi.com |

| Reactant Molar Ratio | Dictates the stoichiometry of the final product. | A molar ratio of approximately 1:1 for tartaric acid to antimony trichloride is often optimal. google.com |

Solvothermal Synthesis Approaches

Solvothermal synthesis is an alternative solution-based method that involves a chemical reaction in a non-aqueous solvent within a sealed vessel, known as an autoclave, at temperatures above the solvent's boiling point. wikipedia.org This technique generates high pressure, which can facilitate reactions that might not otherwise occur and allows for fine control over the product's morphology, crystallinity, and particle size. nih.gov

While specific studies on the solvothermal synthesis of this compound are not prevalent, the method is widely applied to produce other antimony compounds, including nanostructured materials like antimony sulfide (B99878) (Sb₂S₃) and antimony nanotubes. nih.govrsc.org In a typical procedure, an antimony precursor (e.g., antimony chloride) is dissolved in a solvent like ethanol (B145695) or toluene (B28343) along with other reactants. nih.govrsc.org The mixture is sealed in an autoclave and heated for several hours. rsc.org By analogy, this compound could be synthesized solvothermally by reacting antimony, sodium, and tartrate precursors in a suitable non-aqueous solvent. This approach would be particularly advantageous for producing nano-sized or other uniquely structured forms of the compound for specialized applications.

Solid-State Synthesis and Mechanochemical Methods

Solid-state synthesis offers a solvent-free alternative for producing chemical compounds. This method involves the direct reaction of solid precursors at elevated temperatures. A related technique, mechanochemistry, utilizes mechanical force—such as grinding, milling, or shearing—to induce chemical reactions between solids.

The solid-state synthesis of this compound would theoretically involve the intimate mixing of powdered solid precursors, such as antimony trioxide, sodium carbonate, and L-tartaric acid. The mixture would then be heated to a temperature sufficient to overcome the activation energy barrier and initiate the reaction, without melting the reactants.

Formation as a Precursor in Advanced Materials Science

Beyond its direct synthesis, this compound is a valuable precursor material, meaning it is used as a starting component for the fabrication of other advanced materials. americanelements.com Its defined composition and ability to decompose cleanly make it an excellent source of antimony for creating complex oxides and chalcogenides.

Application in Ceramic Powder Synthesis (e.g., Pechini's Method)

This compound, or more specifically the antimony tartrate chelate, is an effective precursor in the Pechini method, a widely used process for producing homogeneous, multi-component ceramic powders. researchgate.net This method is particularly useful for introducing small, controlled amounts of dopants, like antimony, into a ceramic matrix. researchgate.net

The process begins with the formation of a chelate between antimony ions and a hydroxycarboxylic acid, in this case, tartaric acid. researchgate.net This chelate is then dissolved in a polyhydroxy alcohol, such as ethylene (B1197577) glycol. Upon heating, a polyesterification reaction occurs between the tartaric acid and the ethylene glycol, forming a stable, cross-linked polymeric resin. The key advantage of this method is that the metal cations (antimony) are trapped and uniformly distributed throughout this organic polymer matrix. Finally, the resin is calcined (heated to a high temperature) to burn off the organic components, leaving behind a fine, homogeneous ceramic powder with the antimony atoms evenly dispersed. researchgate.net This technique has been identified as a superior route compared to using antimony citrate, which can be more difficult to prepare. researchgate.net

Role in the Genesis of Metal Chalcogenides

Metal chalcogenides are compounds containing a metal and a chalcogen element (sulfur, selenium, or tellurium). Antimony chalcogenides, such as antimony sulfide (Sb₂S₃) and antimony selenide (B1212193) (Sb₂Se₃), are materials of interest for applications in energy storage and conversion, including batteries and solar cells. rsc.orgresearchgate.net

This compound can serve as a versatile antimony precursor for the synthesis of these materials. Through controlled thermal decomposition (pyrolysis) in the presence of a chalcogen source, the tartrate complex can be converted into the desired antimony chalcogenide. For example, heating this compound with a sulfur-containing compound like sodium thiosulfate (B1220275) or in a hydrogen sulfide atmosphere can yield antimony sulfide. youtube.com This "one-pot" approach, reacting a metal source with a chalcogen source in a single step, is an efficient route to producing high-purity ternary sodium antimony chalcogenides like Na₃SbS₄. rsc.orgresearchgate.net The use of a well-defined organometallic precursor like this compound allows for better control over the stoichiometry and phase purity of the final chalcogenide product.

Advanced Analytical and Spectroscopic Characterization in Chemical Research

Chromatographic Separation Techniques for Speciation Analysis

Speciation analysis, which involves the separation and quantification of different chemical forms of an element, is critical for antimony compounds due to the varying toxicity of its oxidation states (Sb(III) and Sb(V)). researchgate.netnih.gov Chromatographic techniques are central to achieving this separation. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the speciation analysis of antimony compounds. researchgate.netnih.gov It is frequently coupled with highly sensitive detectors to identify and quantify different antimony species. nih.gov Challenges in HPLC methods include the potential for poor elution of antimony from the column and the formation of polymeric Sb(V) species, which can lead to low chromatographic recovery. researchgate.netnih.gov To overcome these issues, sample treatment procedures, such as acidic hydrolysis with hydrochloric acid in the presence of chelating agents like EDTA and citrate, have been developed to depolymerize antimony species and stabilize the trivalent state. nih.gov

Various HPLC methods have been optimized for antimony speciation. For instance, anion-exchange chromatography is commonly employed. researchgate.netresearchgate.net One method utilized an anion-exchange column with an isocratic elution of 300 millimoles per liter ammonium (B1175870) tartrate with 5 percent methanol, acidified to pH 4.5, to separate Sb(III) and Sb(V). researchgate.net Another approach used a miniaturized HPLC column with a mobile phase of 50 mmol l–1 tartrate solution at pH 5.5. rsc.org

The coupling of HPLC with detectors like Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) or Hydride Generation Atomic Fluorescence Spectrometry (HPLC-HG-AFS) provides the necessary sensitivity for trace analysis. nih.govresearchgate.netrsc.org HPLC-ICP-MS, in particular, offers very low detection limits, making it suitable for analyzing samples with trace amounts of antimony.

Interactive Data Table: HPLC Methods for Antimony Speciation

| Parameter | Method 1 researchgate.net | Method 2 rsc.org | Method 3 researchgate.net |

| Column Type | Anion Exchange | Miniaturized HPLC (Supelcosil LC-SAX 1) | Anion Exchange |

| Mobile Phase | 300 mmol/L Ammonium Tartrate with 5% Methanol (pH 4.5) | 50 mmol/L Tartrate Solution (pH 5.5) | 300 mmol/L Ammonium Tartrate with 5% Methanol (pH 4.5) |

| Detection | HG-AFS | HGAAS | HG-AFS |

| Retention Time (Sb(III)) | 5.2 min | 2.8 min | 4.5 min |

| Retention Time (Sb(V)) | 2.6 min | 0.5 min | 2.7 min |

| Detection Limit (Sb(III)) | 0.1 µg/L | 2.0 µg/L | 0.016 µg/L |

| Detection Limit (Sb(V)) | 0.2 µg/L | 1.0 µg/L | 0.021 µg/L |

Capillary electrophoresis (CE) is a powerful separation technique characterized by its high separation efficiency, minimal sample and reagent consumption, and versatility. mdpi.comnih.gov It separates analytes within a capillary based on their electrophoretic mobility in an electric field. nih.gov While widely used for various pharmaceutical and environmental analyses, its application in the direct speciation of sodium antimonyl-L-tartrate is less documented than HPLC. mdpi.comnih.gov However, CE has been successfully employed for the separation of other antimony species and related compounds. For instance, a new chiral selector, sodium arsenyl-(l)-(+)-tartrate, which is structurally related to antimony tartrate complexes, has been evaluated using CE for the enantioselective separation of various cationic analytes. nih.gov This suggests the potential of CE for the chiral separation of different stereoisomers of tartrate-containing compounds. CE coupled with ICP-MS has been used for the speciation of other elements like arsenic, demonstrating its potential for high-sensitivity elemental speciation. mdpi.com

Size exclusion chromatography (SEC) separates molecules based on their size in solution. researchgate.net This technique is particularly relevant for the analysis of this compound due to the tendency of pentavalent antimony to form oligomeric and polymeric species in solution, which can complicate other chromatographic analyses. nih.gov Research has shown that these macromolecules are a primary cause of low recovery rates in HPLC-based speciation analysis. nih.gov SEC, often coupled with a sensitive detector like ICP-MS, can be used to investigate the formation and size distribution of these polymeric antimony species. core.ac.uk The use of specific mobile phase additives, such as chaotropic salts like sodium iodide, can help to minimize secondary interactions between the analyte and the stationary phase, improving column efficiency in SEC. nih.gov

Atomic Spectrometry and Mass Spectrometry for Elemental and Molecular Analysis

These techniques are indispensable for both quantifying the total antimony content and for detecting the separated species from chromatographic systems.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an ultra-sensitive analytical technique capable of measuring elements at trace and ultra-trace levels. nih.govnih.gov It utilizes a high-temperature plasma to ionize the sample, followed by a mass spectrometer to separate and detect the ions. nih.gov ICP-MS is a powerful tool for the quantitative determination of total antimony in various samples. nih.gov When coupled with a separation technique like HPLC (HPLC-ICP-MS), it becomes a premier method for speciation analysis, offering extremely low detection limits and high selectivity. nih.govchromatographyonline.com This hyphenated technique allows for the simultaneous separation and quantification of different antimony species, such as Sb(III) and Sb(V). chromatographyonline.com To minimize matrix effects and ensure accuracy, an internal standard, such as indium, is often used. nih.gov The most abundant isotope of antimony, 121Sb, is typically monitored for quantification. nih.gov

Interactive Data Table: Performance of HPLC-ICP-MS for Antimony Speciation

| Analyte | Detection Limit (Urine Matrix) |

| Sb(V) | 20 ng/L |

| Trimethylantimony dichloride (TMSbCl2) | 12 ng/L |

| Sb(III) | 8 ng/L |

Electrothermal Atomic Absorption Spectroscopy (ETAAS), also known as Graphite (B72142) Furnace Atomic Absorption Spectroscopy (GFAAS), is another highly sensitive technique for the determination of trace elements. nih.gov In ETAAS, a small sample volume is injected into a graphite tube, which is then heated in a programmed sequence to dry, ash, and atomize the sample. The absorption of light by the free atoms at a characteristic wavelength is measured. Research has been conducted to optimize ETAAS methods for antimony determination, including the use of chemical modifiers like thiourea (B124793) to lower the atomization temperature and improve sensitivity. nih.gov The technique has been applied to determine antimony in various metallurgical and geological samples, often after an extraction step. nih.gov

Vibrational and Electronic Spectroscopy for Structural Probing

Vibrational and electronic spectroscopy techniques are fundamental for probing the bonding and electronic structure of this compound.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups and vibrational modes.

For tartrate complexes, FTIR is instrumental in identifying the coordination of the tartrate ligand to the antimony center. Key spectral regions include the vibrations of the carboxylate groups (COO⁻) and the hydroxyl groups (O-H). The stretching vibrations of the C=O and C-O bonds in the carboxylate groups, and the O-H stretching and bending vibrations are particularly informative. Coordination to the antimony ion typically causes shifts in the positions of these bands compared to the free tartrate ligand. In related antimonate (B1203111) minerals, bands corresponding to Sb-OH deformation modes and SbO stretching vibrations are observed, providing a reference for assignments in the this compound spectrum. nih.gov The presence of water of hydration is also readily identified by characteristic broad O-H stretching bands and H-O-H bending vibrations. nih.gov

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. nih.gov It provides information about vibrational modes and is particularly sensitive to non-polar bonds and symmetric vibrations.

In the study of tartrate salts, Raman spectroscopy has been used to analyze the crystal structure and the nature of the tartrate ion. ias.ac.in For this compound, Raman spectra would be expected to show characteristic bands for the Sb-O bonds, which are crucial for understanding the coordination environment of the antimony atom. Studies on antimony-containing minerals have identified intense Raman bands corresponding to Sb-O stretching vibrations and lower intensity bands from O-Sb-O bending vibrations. nih.govscispace.com The complexity of the spectra, with multiple bands for Sb-O stretching, can suggest the non-equivalence of these bonds within the structure. nih.gov

| Spectroscopy | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Structural Information |

| FTIR | O-H stretch (water) | ~3250 (broad) nih.gov | Presence of hydration |

| FTIR | C=O stretch | ~1600-1750 | Carboxylate coordination |

| FTIR/Raman | Sb-OH deformation | ~980-1455 nih.govscispace.com | Hydroxyl group coordination |

| Raman | Sb-O stretch | ~480-840 nih.govscispace.com | Sb coordination environment |

| Raman | O-Sb-O bend | ~290-330 nih.gov | Geometry around Sb |

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons to higher energy levels. libretexts.org The resulting spectrum provides information about the electronic structure of the compound. For transition metal complexes, these spectra are often characterized by d-d transitions and charge-transfer bands. fiveable.meyoutube.com

Although antimony is a p-block element, its complexes can exhibit UV absorptions. The UV-visible spectrum of this compound is expected to arise from electronic transitions involving the tartrate ligand and the antimony center. Studies on the interaction of potassium antimonyl tartrate with biomolecules have utilized UV-Vis spectroscopy to monitor the formation of complexes, noting changes in the absorption spectra upon binding. researchgate.netresearchgate.net These changes indicate alterations in the electronic environment of the chromophores within the complex. researchgate.net The technique can be used qualitatively to confirm the presence of the complex and quantitatively to determine its concentration based on the Beer-Lambert law. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of molecules in solution. Both ¹H and ¹³C NMR are standard techniques for organic and organometallic compounds.

For this compound, ¹H NMR would provide information on the protons of the tartrate ligand. The chemical shifts and coupling constants of the CH protons would be sensitive to the coordination environment and the conformation of the tartrate backbone in solution. Similarly, ¹³C NMR would reveal the chemical environments of the carbon atoms, including the carboxylate carbons, which are directly involved in binding to antimony. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, aiding in the complete assignment of the spectra. rsc.orgnih.gov

Furthermore, antimony itself has two NMR-active isotopes, ¹²¹Sb and ¹²³Sb. northwestern.edu Antimony NMR could, in principle, provide direct information about the electronic environment and coordination geometry of the antimony centers in the complex. However, these nuclei are quadrupolar, which often leads to broad signals, making them challenging to observe with high resolution. northwestern.edu

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is a cornerstone analytical technique for elucidating the atomic and molecular structure of a crystal. For this compound, which is typically supplied as a white, crystalline solid, XRD methods are indispensable for confirming its three-dimensional structure and assessing the purity of its crystalline phase. reachemchemicals.comncats.io

Single-crystal X-ray diffraction stands as the definitive method for determining the precise arrangement of atoms within a crystalline lattice. While specific crystallographic data for this compound is not widely published, extensive studies on the closely related analogue, antimony potassium tartrate, provide a robust model for its structure. wikipedia.org

Research on the potassium salt has revealed that the core of the compound is a complex anionic dimer with the formula [Sb₂(C₄H₂O₆)₂]²⁻. wikipedia.org In this arrangement, two antimony(III) ions are held together by two bridging tartrate ligands that have been fully deprotonated. wikipedia.org Each Sb(III) center adopts a distorted square pyramidal geometry, coordinating with oxygen atoms from the carboxylate and hydroxyl groups of the tartrate molecules. wikipedia.org In this compound, sodium cations would be present in the crystal lattice to balance the negative charge of this dimeric anion. wikipedia.org The ability to grow the compound from an aqueous solution is a key step in obtaining single crystals of sufficient quality for diffraction experiments. chemicalbook.com

Table 1: Expected Single-Crystal X-ray Diffraction Data for this compound (based on its potassium analogue)

| Parameter | Expected Finding | Significance |

| Molecular Structure | Dimeric anion [Sb₂(C₄H₂O₆)₂]²⁻ with Na⁺ counter-ions. | Confirms the coordination of antimony by tartrate ligands. |

| Antimony Coordination | Distorted square pyramidal geometry. | Defines the local chemical environment of the metal center. |

| Symmetry | D₂ molecular symmetry for the core complex. wikipedia.org | Provides insight into the overall arrangement of the dimeric unit. |

| Bonding | Sb-O bonds link the metal to the carboxylate and hydroxyl groups of tartrate. | Details the specific atomic connectivity within the complex. |

Powder X-ray Diffraction (PXRD) is a powerful technique used to identify crystalline materials and evaluate the crystallinity of a bulk sample. The method generates a unique diffraction pattern, or "fingerprint," for a given crystalline solid. For this compound, which is available as a powder, PXRD serves to confirm its phase identity and purity. thermofisher.comchemicalbook.com

The crystallinity of the material is determined by the characteristics of the diffraction peaks. As demonstrated in studies of related tartrate compounds like potassium sodium tartrate tetrahydrate, highly crystalline samples produce a pattern with sharp, well-defined Bragg peaks at specific diffraction angles (2θ). researchgate.net Conversely, the presence of a broad, diffuse background, known as an amorphous halo, would indicate a lack of long-range crystalline order. Standardized powder diffraction data for numerous tartrate salts exist in reference databases, aiding in the structural verification of new batches. scribd.com

Table 2: Interpretation of Powder X-ray Diffraction (PXRD) Patterns

| Feature | Observation | Interpretation |

| Bragg Peaks | Sharp, intense peaks at specific 2θ angles. | The material possesses high crystallinity and long-range atomic order. researchgate.net |

| Amorphous Halo | A broad, diffuse signal across a wide range of 2θ angles. | The sample is partially or wholly amorphous, lacking a defined crystal structure. |

| Peak Positions | Match a known reference pattern for this compound. | Confirms the chemical identity and phase purity of the sample. |

| Additional Peaks | Presence of unexpected peaks not matching the reference. | Indicates the presence of a crystalline impurity or a different polymorphic form. |

Thermal Analysis Techniques

Thermal analysis comprises a suite of techniques where the physical or chemical properties of a substance are measured as a function of temperature or time while the sample is subjected to a controlled temperature program. These methods are crucial for characterizing the stability, decomposition, and phase behavior of materials like this compound, which is known to be sensitive to heat and humidity. ncats.io

Thermogravimetric Analysis (TGA) measures changes in the mass of a sample as it is heated at a constant rate. This technique is particularly useful for quantifying volatile content and determining decomposition pathways. For this compound, TGA can provide detailed information on its thermal stability.

Given that the compound is hygroscopic, an initial mass loss is expected at temperatures around 100 °C, corresponding to the evaporation of adsorbed or bound water. ncats.io This aligns with product specifications that note a loss on drying of up to 2%. thermofisher.com As the temperature increases further, a significant mass loss event would occur due to the thermal decomposition of the L-tartrate ligands. The process would conclude at high temperatures, leaving a stable residual mass corresponding to inorganic antimony and sodium oxides.

Table 3: Predicted TGA Decomposition Stages for this compound

| Temperature Range (Approx.) | Process | Expected Mass Loss |

| 30–120 °C | Dehydration (loss of water). ncats.io | Small (e.g., 0-2%). thermofisher.com |

| 200–400 °C | Decomposition of the tartrate ligand. researchgate.net | Significant and multi-step. |

| > 500 °C | Formation of stable residue. | Mass stabilizes, corresponding to inorganic oxides. |

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are heated simultaneously. This allows for the detection of thermal events such as melting, crystallization, and decomposition, which appear as endothermic (heat-absorbing) or exothermic (heat-releasing) peaks in the DTA curve.

For this compound, a DTA thermogram would be expected to show:

An initial broad endothermic peak corresponding to the loss of water, corroborating the initial mass loss seen in TGA.

Sharp endothermic peaks that could indicate solid-state phase transitions or melting of the compound.

A series of complex exothermic peaks at higher temperatures, which are characteristic of the oxidative decomposition of the organic tartrate component.

Since this compound is known to degrade upon heating, DTA is instrumental in identifying the precise temperatures at which these decomposition events are initiated. ncats.io

Table 4: Correlation of DTA Events with Physicochemical Processes

| DTA Peak | Type | Corresponding Process |

| Low Temperature | Endotherm | Dehydration (loss of H₂O). |

| Intermediate Temperature | Endotherm | Phase transition or melting. |

| High Temperature | Exotherm | Oxidative decomposition of the tartrate structure. |

Molecular and Cellular Mechanisms of Action in Non Human Biological Models

Bioreduction and Speciation Dynamics within Cellular Environments

For pentavalent antimonials [Sb(V)] to exert their therapeutic effect, they must first be reduced to the more cytotoxic trivalent [Sb(III)] form. nih.govresearchgate.net This conversion is a critical activation step that occurs within the host's macrophages and the parasite itself. nih.govresearchgate.net The chemical form, or speciation, of antimony is a key determinant of its biological activity, with Sb(III) being generally regarded as significantly more toxic than Sb(V). psanalytical.com

It is widely accepted that Sb(V) functions as a prodrug, which is metabolized into the active Sb(III) species. nih.gov This reduction can be facilitated non-enzymatically by endogenous thiols, such as glutathione (B108866) (GSH), cysteine (Cys), and the parasite-specific trypanothione (B104310) [T(SH)₂]. nih.govnih.gov Studies have shown that these reactions are often favored at acidic pH, such as that found within the phagolysosome of macrophages where Leishmania parasites reside. nih.gov

A comparative study on the reduction of Sb(V) by various thiols revealed significant differences in their efficacy. The initial rates of Sb(V) reduction were found to be much greater in the presence of T(SH)₂, cysteine, and its dipeptide cysteinyl-glycine (Cys-Gly) compared to glutathione (GSH). nih.gov This suggests that the specific thiol environment within different cellular compartments plays a crucial role in the activation of the drug. nih.gov For instance, the data support the hypothesis that T(SH)₂ is a primary reductant within Leishmania parasites, while cysteine or Cys-Gly may be more significant within the acidic compartments of mammalian host cells. nih.gov

The reduction of Sb(V) to Sb(III) is not solely a non-enzymatic process; it is also catalyzed by specific enzymes within the parasite. A key enzyme identified in Leishmania is the thiol-dependent reductase 1 (TDR1). nih.govscilit.com TDR1 is a parasite-specific enzyme that efficiently catalyzes the reduction of pentavalent antimonials to their trivalent form using glutathione as the electron donor. nih.govscilit.com

Structurally, TDR1 is a unique protein, existing as a trimer of subunits where each subunit contains two glutathione-S-transferase (GST) domains. nih.govresearchgate.net The expression of TDR1 is significantly higher in the amastigote stage of the parasite—the form that resides within mammalian hosts—compared to the promastigote stage. nih.gov This differential expression could explain the greater susceptibility of amastigotes to antimonial drugs and highlights the enzyme's central role in the drug's activation and parasite-specific toxicity. nih.govscilit.com The activation of Sb(V) by TDR1 is considered a legacy of the enzyme's natural deglutathionylation activity, involving the processing of glutathione adducts which leads to the concomitant reduction of the metalloid. nih.govresearchgate.net

Interactions with Thiol Metabolism and Redox Homeostasis in Parasitic Systems

Once converted to its active Sb(III) form, antimony profoundly disrupts the thiol metabolism of the parasite. This interference with the parasite's redox homeostasis is a primary mechanism of its cytotoxic action. Sb(III) has a high affinity for sulfhydryl groups, leading to direct interactions with crucial antioxidant molecules and enzymes. nih.govresearchgate.net

Parasites of the order Kinetoplastida, including Leishmania and Trypanosoma, rely on a unique thiol-based antioxidant system centered around trypanothione [T(SH)₂], a conjugate of glutathione and spermidine (B129725). nih.govnih.gov This molecule, along with glutathione (GSH), is essential for protecting the parasite from oxidative stress. nih.gov

The active Sb(III) readily forms stable complexes with these intracellular thiols. nih.gov Studies using NMR spectroscopy and mass spectrometry have shown that Sb(III) binds to the deprotonated thiol group of the cysteine residue in glutathione, forming a stable [Sb(GS)₃] complex. researchgate.netnih.gov Similarly, it forms a 1:1 complex with trypanothione. nih.gov The formation of these Sb-thiol adducts effectively sequesters the parasite's primary defense molecules against oxidative damage. nih.gov

A critical target of antimony's action is trypanothione reductase (TR), a flavoprotein enzyme unique to kinetoplastid parasites that is responsible for maintaining the reduced state of trypanothione (T[SH]₂). nih.govnih.govnih.gov The function of TR is analogous to that of glutathione reductase in mammals, making it an attractive target for selective drug development. nih.gov

Antimony interferes with TR activity through at least two distinct mechanisms. Firstly, the formation of Sb-trypanothione adducts can act as competitive inhibitors of the enzyme. nih.gov Secondly, Sb(III) can directly inhibit the enzyme itself. nih.govresearchgate.net This inhibition disrupts the entire trypanothione cycle, leading to an accumulation of the oxidized form, trypanothione disulfide (TS₂), and compromising the parasite's ability to manage oxidative stress. researchgate.net The dual impact of sequestering the substrate (T[SH]₂) and inhibiting the recycling enzyme (TR) creates a catastrophic failure in the parasite's antioxidant defense system. researchgate.netresearchgate.net

The interaction of antimony with the thiol system leads to a significant modulation of intracellular thiol concentrations. nih.gov Treatment with Sb(III) causes a rapid depletion of the total thiol pool in susceptible parasites. nih.govresearchgate.net This depletion occurs not only through the formation of Sb-thiol complexes but also by inducing a rapid efflux of both glutathione and trypanothione from the parasite cell. researchgate.net

In antimony-sensitive Leishmania strains, exposure to Sb(III) can lead to a depletion of over 50% of intracellular thiols. nih.gov In contrast, resistant strains often exhibit higher basal levels of thiols and are able to maintain these levels even upon drug exposure. nih.govnih.gov This increased thiol buffering capacity is a key mechanism of antimony resistance, as it allows the parasite to better withstand the drug-induced oxidative stress. nih.gov The combined effects of thiol efflux and the inhibition of trypanothione reductase lead to a profound shift in the parasite's redox potential, making it more vulnerable to oxidative damage and contributing significantly to cell death. nih.govresearchgate.net

Membrane Transport Mechanisms in Protozoan Parasites

The entry of antimonial compounds into protozoan parasites and their subsequent removal are critical determinants of their efficacy and the development of resistance. These processes are mediated by specific protein transporters embedded in the parasite's membranes.

Aquaglyceroporin (AQP1) Mediated Uptake

The primary route for the uptake of the trivalent form of antimony (SbIII) into Leishmania parasites is through a membrane channel protein known as aquaglyceroporin 1 (AQP1). nih.govnih.govasm.org While pentavalent antimonials (SbV) are administered as the drug, it is widely accepted that they must be reduced to the more toxic trivalent form (SbIII) to exert their parasiticidal effects. nih.govresearchgate.net This reduction can occur either within the host macrophage or inside the parasite itself. nih.govnih.gov

AQP1 facilitates the transport of small, neutral solutes like glycerol (B35011) and urea (B33335) across the cell membrane. researchgate.net In Leishmania, AQP1 has been shown to be the principal transporter of SbIII. nih.govasm.orggla.ac.uk Consequently, alterations in the function or expression of AQP1 are a significant factor in antimony resistance. nih.govasm.org Studies on clinical isolates of Leishmania donovani have shown that antimony-resistant strains often exhibit reduced uptake of SbIII. nih.govresearchgate.netcore.ac.uk However, the correlation between AQP1 expression levels and resistance is not always straightforward. While some resistant isolates show downregulation of AQP1 RNA levels, this is not a universal finding. nih.govresearchgate.netcore.ac.uk In some cases, antimony-resistant isolates have been found to have a higher copy number of the AQP1 gene, which does not correlate with the observed decrease in SbIII uptake. nih.govresearchgate.netcore.ac.uk This suggests that other mechanisms, such as mutations affecting the protein's transport efficiency, may also be involved in resistance. nih.gov For example, specific amino acid substitutions in the AQP1 sequence have been linked to reduced SbIII entry. nih.gov

The following table summarizes the findings on AQP1-mediated uptake in Leishmania species:

| Finding | Organism(s) | Significance |

| AQP1 is the major transporter of SbIII. | Leishmania spp. | Central role in drug uptake. nih.govasm.orggla.ac.uk |

| Reduced SbIII uptake in resistant isolates. | Leishmania donovani | A common mechanism of resistance. nih.govresearchgate.netcore.ac.uk |

| AQP1 downregulation in some resistant isolates. | Leishmania donovani | One, but not the only, mechanism of resistance. nih.govresearchgate.netcore.ac.uk |

| Increased AQP1 gene copy number in some resistant isolates. | Leishmania donovani | Indicates complex regulatory mechanisms. nih.govresearchgate.netcore.ac.uk |

| Mutations in AQP1 can reduce SbIII uptake. | Leishmania spp. | Highlights the importance of protein structure. nih.gov |

ATP-Binding Cassette (ABC) Transporters in Efflux and Sequestration

ATP-binding cassette (ABC) transporters are a large family of transmembrane proteins that actively transport a wide variety of substrates across cellular membranes, a process fueled by the hydrolysis of ATP. nih.govnih.gov In protozoan parasites, ABC transporters play a crucial role in the efflux of drugs and their sequestration into intracellular vesicles, contributing significantly to drug resistance. nih.govnih.govnih.gov

Once inside the parasite, SbIII can form conjugates with intracellular thiols like glutathione (GSH) and trypanothione (T(SH)2). nih.govnih.gov These antimony-thiol conjugates can then be actively removed from the cell or sequestered into organelles by ABC transporters. nih.gov Several ABC transporters have been implicated in antimony resistance in Leishmania. One of the most studied is the multidrug resistance-associated protein A (MRPA), also known as P-glycoprotein A (PGPA). nih.gov Overexpression of MRPA has been linked to decreased antimony influx, possibly through a dominant-negative effect involving interactions with other membrane proteins. nih.gov MRPA is located in intracellular vesicles, suggesting a role in the sequestration of antimony rather than direct efflux from the plasma membrane. nih.gov

Other ABC transporters, such as ABCA3 and ABCH1, have also been found to be overexpressed in antimony-resistant Leishmania infantum. nih.gov The involvement of these transporters in vesicular trafficking and exocytosis points to their indirect contribution to resistance. nih.gov Furthermore, studies have shown that inhibiting ABC transporters can reverse antimony resistance, allowing for the accumulation of antimony and subsequent killing of the parasite. nih.govnih.gov This highlights the therapeutic potential of targeting these transporters to overcome drug resistance in leishmaniasis. nih.govnih.gov

| ABC Transporter | Function | Role in Resistance |

| MRPA (PGPA) | Sequestration of antimony-thiol conjugates into intracellular vesicles. | Overexpression is linked to resistance by reducing intracellular drug concentration. nih.govnih.gov |

| ABCA3 | Involved in vesicular trafficking and exocytosis. | Overexpression in resistant strains suggests an indirect role in resistance. nih.gov |

| ABCH1 | Overexpressed in antimony-resistant strains. | Implicated in resistance, likely through efflux or sequestration. nih.gov |

Vesicular Sequestration and Exocytosis Pathways

A key strategy employed by parasites to tolerate antimonial drugs is the sequestration of the active compound within intracellular vesicles, effectively isolating it from its molecular targets. nih.gov This process is often followed by the expulsion of these vesicles from the cell through exocytosis. nih.gov

The ABC transporter MRPA is a key player in this pathway, being localized to the membranes of intracellular vesicles near the flagellar pocket, a site of endocytosis and exocytosis in Leishmania. nih.gov It is believed that MRPA transports antimony-thiol conjugates into these vesicles. nih.gov The involvement of other ABC transporters like ABCA3 in vesicular trafficking further supports the importance of this sequestration mechanism in conferring resistance. nih.gov By compartmentalizing the drug, the parasite can significantly lower the effective intracellular concentration of antimony, thereby mitigating its toxic effects.

Identified Molecular Targets and Binding Dynamics in Parasites

The parasiticidal activity of Sodium Antimonyl-L-tartrate is contingent upon its interaction with specific molecular targets within the parasite. Research has identified several key molecules and pathways that are disrupted by antimony.

Zinc-Finger Protein Interactions

Zinc-finger proteins are a diverse group of proteins characterized by the coordination of a zinc atom by cysteine and histidine residues, forming a finger-like structure. nih.gov These domains are crucial for a variety of cellular processes, including protein-nucleic acid and protein-protein interactions. nih.gov

Trivalent antimony (SbIII) has been shown to interact with zinc-finger domains, suggesting that these proteins are a potential molecular target for antimonial drugs. nih.govrsc.org SbIII can compete with and displace the zinc atom from CCHC-type zinc-finger domains. rsc.org Further studies have demonstrated that SbIII has an even greater binding affinity for CCCH-type zinc-finger domains, which are prevalent in kinetoplastid parasites, compared to the CCHC-type. nih.gov This interaction is significant because it can disrupt the normal function of these proteins, which are involved in critical processes like DNA replication and repair. nih.gov The displacement of zinc by antimony can lead to a loss of protein structure and function, ultimately contributing to parasite death.

The following table summarizes the interaction between Sb(III) and zinc-finger domains:

| Zinc-Finger Domain Type | Sb(III) Interaction | Consequence |

| CCHC | Competes with and displaces Zn(II). rsc.org | Disruption of protein function. nih.gov |

| CCCH | Higher binding affinity for Sb(III) compared to CCHC. nih.gov | Potentially greater disruption of essential cellular processes in kinetoplastid parasites. nih.gov |

Heat Shock Protein (HSP) Modulation (e.g., HSP70, HSP90)

Heat shock proteins (HSPs) are molecular chaperones that play a vital role in maintaining protein homeostasis, especially under conditions of cellular stress. In Leishmania, HSPs have been implicated in the response and tolerance to antimonial drugs. nih.govnih.gov

Studies have shown that exposure to trivalent antimony (SbIII) induces the overexpression of HSP70 in Leishmania promastigotes and amastigotes. nih.govnih.govnepjol.info This upregulation of HSP70 has been observed in both antimony-sensitive and resistant clinical isolates, suggesting a general stress response rather than a specific resistance mechanism. nepjol.infonepjol.info While the overexpression of HSP70 does not directly confer a high level of resistance, it does provide a degree of protection against antimony-induced stress, allowing the parasite to survive and potentially develop more specific resistance mechanisms. nih.govnih.gov Transfection of Leishmania cells with the gene for HSP70 or the related heat shock cognate protein 70 (HSC70) has been shown to enhance tolerance to an antimony shock. nih.govnih.gov These findings indicate that HSP70 and HSC70 act as a first line of defense against the cellular damage caused by antimony. nih.govnih.gov

| Heat Shock Protein | Effect of Antimony Exposure | Role in Tolerance/Resistance |

| HSP70 | Increased expression in Leishmania. nih.govnih.govnepjol.info | Provides tolerance to antimony-induced stress. nih.govnih.gov Acts as a first line of defense. nih.govnih.gov |

| HSC70 | Contributes to antimony tolerance. nih.govnih.gov | Overexpression provides protection against antimony shock. nih.govnih.gov |

Interference with Enzyme Pathways (e.g., Topoisomerase I, Ornithine Decarboxylase)

The trivalent form of antimony (SbIII), the active state of this compound, exerts its parasiticidal effects through multiple biochemical disruptions, including the inhibition of crucial enzymes.

Topoisomerase I: Trivalent antimony is recognized as an inhibitor of DNA topoisomerase I in Leishmania parasites. This enzyme is vital for relaxing DNA supercoils during replication and transcription. By inhibiting topoisomerase I, antimony disrupts these fundamental processes, contributing to parasite death. However, studies have shown a complex relationship between direct enzyme inhibition and cellular toxicity. While trivalent antimonials like antimony potassium tartrate are highly lethal to Leishmania parasites and human monocytes, they are paradoxically poor inhibitors of the isolated topoisomerase I enzyme. In contrast, the pentavalent antimonial sodium stibogluconate (B12781985) demonstrates potent, direct inhibition of the Leishmania donovani topoisomerase I, suggesting that the in-vivo mechanism of trivalent antimony's action on this enzyme may be indirect or part of a more complex cascade of cellular damage rather than simple competitive inhibition.

Ornithine Decarboxylase (ODC): Ornithine decarboxylase is the rate-limiting enzyme in the polyamine biosynthetic pathway, which produces essential molecules like putrescine and spermidine. These polyamines are critical for cellular proliferation and differentiation in Leishmania. Furthermore, spermidine is a precursor for trypanothione, a unique and vital antioxidant in these parasites that protects them from oxidative damage.

A clear link has been established between antimonial resistance and alterations in the polyamine pathway. Clinical isolates of Leishmania resistant to antimonials have been found to overexpress ODC. nih.govias.ac.in This overexpression leads to increased levels of putrescine and spermidine. nih.gov The resulting enhancement of the polyamine pool is thought to contribute to resistance by increasing the capacity for trypanothione synthesis, thereby bolstering the parasite's antioxidant defenses against antimony-induced stress. nih.gov Studies have shown that parasites engineered to overexpress ODC become more resistant to sodium antimony gluconate, supporting the crucial role of this enzyme in mediating antimonial sensitivity. nih.gov Therefore, while direct inhibition of ODC by antimony is not the primary mechanism, the parasite's modulation of ODC activity is a key factor in its response and resistance to the drug.

Table 1: Antimony's Effect on Parasite Enzyme Pathways

| Enzyme | Role in Parasite | Effect of Antimony | Implication for Parasite | Reference |

| DNA Topoisomerase I | Relaxes DNA supercoils for replication and transcription. | Inhibition of enzyme activity, though the direct mechanism by SbIII is complex. | Disruption of DNA replication and transcription, leading to cell death. | frontiersin.org |

| Ornithine Decarboxylase (ODC) | Rate-limiting step in polyamine synthesis (putrescine, spermidine). | Not directly inhibited; instead, resistant parasites often overexpress ODC. | Increased polyamine and trypanothione synthesis, enhancing antioxidant defense and contributing to drug resistance. | nih.govnih.gov |

Induction of Oxidative Stress and Cellular Responses in Parasitic Models

A primary mechanism of action for antimonial compounds against parasites is the induction of significant oxidative stress. The parasite's ability to counteract this stress is a critical determinant of its survival and the drug's efficacy.

Reactive Oxygen Species (ROS) Generation

Treatment with antimonials, including trivalent antimony, leads to a substantial increase in the production of reactive oxygen species (ROS) within the parasite. researchgate.net Studies on Leishmania donovani have shown that antimonial agents trigger the generation of ROS, which are highly reactive molecules such as superoxide (B77818) anions and hydrogen peroxide. nih.govnih.govencyclopedia.pub This surge in ROS inflicts widespread damage on cellular components, including lipids, proteins, and DNA, ultimately inducing apoptosis-like cell death in the parasite. researchgate.net The leishmanicidal effect of antimonials is significantly dependent on this early wave of ROS-dependent killing. nih.govnih.govencyclopedia.pub The inhibition of this ROS generation has been shown to significantly reduce the parasite-killing efficacy of the drug, confirming that oxidative damage is a central pillar of its mechanism of action. nih.govencyclopedia.pub

Antioxidant Defense Mechanisms in Response to Antimonial Stress

In response to the onslaught of oxidative stress induced by antimony, parasites have evolved sophisticated antioxidant defense mechanisms. The effectiveness of these defenses is often linked to the development of drug resistance.

Key components of the parasitic antioxidant system include:

Thiols: Antimony-resistant Leishmania often exhibit significantly elevated levels of intracellular thiols, namely cysteine, glutathione (GSH), and particularly trypanothione. researchgate.net Trypanothione, a conjugate of glutathione and spermidine, is the principal molecule used by these parasites to detoxify ROS and is maintained in its reduced, active state by the enzyme trypanothione reductase. nih.govnih.gov Trivalent antimony interferes with this system by inhibiting trypanothione reductase and promoting the efflux of trypanothione and GSH from the cell. nih.gov Consequently, resistant parasites combat this by upregulating thiol biosynthesis. researchgate.net

Antioxidant Enzymes: The parasite's defense is further supported by a suite of enzymes that neutralize ROS. These include iron superoxide dismutases (FeSOD), which convert superoxide radicals into hydrogen peroxide, as well as tryparedoxin peroxidase (TXNPx) and ascorbate (B8700270) peroxidase (APX), which detoxify hydrogen peroxide. nih.gov

Ergosterol (B1671047): Studies have revealed that elevated levels of ergosterol, the primary sterol in the parasite's cell membrane, can protect Leishmania against the stress generated by antimony. researchgate.net Inhibition of ergosterol biosynthesis increases the parasite's susceptibility to the drug, indicating that membrane composition plays a role in mitigating oxidative damage. researchgate.net

Host Cell Reprogramming: Leishmania can manipulate the host macrophage's cellular machinery for its own benefit. Upon infection, parasites can upregulate the host's NRF2 transcription factor, a master regulator of antioxidant genes. This activation of the host's antioxidant response can dampen the initial oxidative burst intended to kill the parasite, thereby creating a more permissive environment for its survival and proliferation.

Table 2: Parasitic Antioxidant Responses to Antimonial Stress

| Defense Mechanism | Description | Role in Antimony Response | Reference |

| Increased Thiols | Elevated intracellular levels of cysteine, glutathione (GSH), and trypanothione. | Neutralize ROS and detoxify trivalent antimony. Upregulation is a hallmark of resistance. | researchgate.net |

| Trypanothione System | A unique parasite system involving trypanothione and trypanothione reductase (TR). | Primary defense against oxidative damage. SbIII inhibits TR, which parasites may counter by overproducing trypanothione. | nih.govnih.gov |

| Antioxidant Enzymes | Enzymes like FeSOD, TXNPx, and APX that detoxify specific ROS. | Directly reduce the levels of damaging ROS generated by antimony treatment. | nih.gov |

| Elevated Ergosterol | Increased production of the main sterol in the parasite membrane. | Protects the parasite from antimony-induced oxidative stress, enhancing cell viability. | researchgate.net |

| NRF2 Pathway Activation | Upregulation of the host cell's NRF2 transcription factor. | Induces host antioxidant genes, reducing the oxidative burst and favoring parasite survival. |

Mechanisms of Resistance in Parasitic Biological Systems Non Human/non Clinical Models

Molecular Adaptations Leading to Antimony Resistance

The primary molecular strategies employed by parasites to resist antimony involve altering drug transport across their membranes and enhancing their detoxification capabilities. These adaptations collectively lead to a reduced intracellular concentration of the active form of the drug. nih.gov

A key mechanism of resistance is the modulation of transporter proteins responsible for the influx and efflux of antimony. nih.gov Parasites can either decrease the uptake of the drug or actively pump it out of the cell.

Reduced Drug Uptake: The aquaglyceroporin 1 (AQP1) is a crucial transporter that facilitates the entry of the trivalent form of antimony (SbIII) into the parasite. nih.govfrontiersin.org In many resistant parasites, particularly Leishmania species, a downregulation of the AQP1 gene expression is observed. nih.govfrontiersin.orgscielo.brnih.gov This leads to decreased drug accumulation within the parasite, thereby conferring resistance. nih.govmdpi.com However, some studies have reported inconsistent findings, with some resistant strains not showing a decrease in AQP1 levels, suggesting that other mechanisms are also at play. nih.govcambridge.org In some cases, mutations within the AQP1 gene can render the transporter non-functional, achieving the same outcome of reduced drug uptake. scielo.br

Increased Drug Efflux: ATP-binding cassette (ABC) transporters are a superfamily of membrane proteins that actively transport various molecules across cellular membranes. psu.edu In the context of antimony resistance, certain ABC transporters play a pivotal role in pumping the drug out of the parasite. nih.govfrontiersin.org The multidrug-resistant protein A (MRPA or ABCC3) is one of the most well-studied ABC transporters involved in this process. scielo.brplos.orgcambridge.org MRPA is responsible for sequestering antimony-thiol conjugates into intracellular vesicles, which are then likely expelled from the cell. frontiersin.orgscielo.brnih.gov Overexpression of the MRPA gene is a common feature in antimony-resistant Leishmania and is often associated with gene amplification. nih.govnih.govplos.org Other ABC transporters, such as ABCI4 and ABCG2, have also been implicated in antimony efflux. nih.govplos.org Another transporter, the pentamidine (B1679287) resistance protein 1 (PRP1), has been shown to contribute to antimony resistance, often in conjunction with increased MRPA expression. cambridge.orgfrontiersin.org

Table 1: Key Transporter Proteins Involved in Antimony Resistance in Leishmania

| Transporter | Function | Role in Resistance |

| Aquaglyceroporin 1 (AQP1) | Facilitates SbIII uptake | Downregulation or mutation leads to decreased drug accumulation. nih.govfrontiersin.orgscielo.brnih.gov |

| Multidrug-Resistant Protein A (MRPA/ABCC3) | Sequesters Sb-thiol conjugates into vesicles | Overexpression increases drug efflux. nih.govnih.govscielo.brplos.org |

| Pentamidine Resistance Protein 1 (PRP1) | Drug efflux | Increased expression contributes to resistance. cambridge.orgfrontiersin.org |

| ABCI4 | Drug efflux | Contributes to antimony resistance. nih.govplos.org |

| ABCG2 | Drug efflux | Contributes to antimony resistance. nih.govplos.org |

Parasites can also develop resistance by enhancing their intracellular detoxification systems, primarily through the increased production of thiols. nih.gov Thiols, such as glutathione (B108866) (GSH) and trypanothione (B104310) (TSH) in the case of Leishmania, can bind to and neutralize the active form of antimony (SbIII). frontiersin.orgmdpi.com

The resulting metal-thiol conjugate is then sequestered or effluxed from the cell, as mentioned previously. nih.gov This detoxification process is often upregulated in resistant parasites. Key enzymes involved in the biosynthesis of these thiols, such as gamma-glutamylcysteine (B196262) synthetase (γ-GCS) and ornithine decarboxylase (ODC), are frequently overexpressed in antimony-resistant strains. nih.govfrontiersin.orgparahostdis.org The amplification of the trypanothione reductase gene can also lead to higher levels of intracellular trypanothione, further enhancing the parasite's ability to neutralize the drug. frontiersin.org Additionally, tryparedoxin peroxidase, an enzyme that helps manage oxidative stress, has been associated with antimony resistance through its role in maintaining elevated levels of reduced intracellular thiols. plos.org

Table 2: Enzymes Involved in Enhanced Detoxification Pathways

| Enzyme | Function in Detoxification |

| Gamma-glutamylcysteine synthetase (γ-GCS) | Catalyzes a rate-limiting step in glutathione (GSH) biosynthesis. nih.govfrontiersin.org |

| Ornithine decarboxylase (ODC) | Involved in the biosynthesis of polyamines, precursors to trypanothione. nih.govfrontiersin.orgparahostdis.org |

| Trypanothione Reductase | Maintains high levels of reduced trypanothione. frontiersin.org |

| Tryparedoxin Peroxidase | Manages oxidative stress and maintains reduced thiol levels. plos.org |

Genetic and Epigenetic Basis of Resistance in Parasites

The molecular adaptations described above are driven by underlying genetic and epigenetic changes within the parasite. These alterations allow for the stable inheritance and rapid evolution of the resistant phenotype.

A prominent genetic mechanism conferring antimony resistance is the amplification of specific genes. nih.govplos.org This process, known as copy number variation (CNV), allows for the increased production of proteins that contribute to resistance. nih.gov The gene encoding the ABC transporter MRPA is frequently found to be amplified in antimony-resistant Leishmania. nih.govnih.govplos.org This amplification can occur on extrachromosomal circular or linear DNA fragments or as part of supernumerary chromosomes. nih.govplos.org

The amplification of genes involved in thiol metabolism, such as those for γ-GCS and ODC, also contributes to the resistant phenotype by increasing the parasite's detoxification capacity. nih.govfrontiersin.org Transcriptional regulation plays a crucial role, with over 100 genes showing significant changes in expression in resistant Leishmania strains. cambridge.org This highlights that resistance is a complex trait involving the modulation of multiple genes and pathways. nih.govcambridge.org

In addition to gene amplification, single nucleotide polymorphisms (SNPs) and other mutations can also lead to antimony resistance. nih.gov SNPs are variations in a single DNA base pair that can alter the function of a protein. For instance, SNPs in a protein kinase in Leishmania infantum have been linked to antimony resistance. cambridge.org Similarly, SNPs in serine acetyltransferase, an enzyme involved in cysteine synthesis, have been shown to increase resistance. nih.govcambridge.org

Mutations in the AQP1 gene, as mentioned earlier, can result in a non-functional transporter, preventing drug uptake. scielo.brnih.gov These mutations can range from point mutations to small insertions or deletions. nih.gov The identification of specific SNPs and mutations associated with resistance can serve as valuable molecular markers for tracking the spread of resistant parasite populations.

Leishmania and other parasites exhibit remarkable genome plasticity, which is a key factor in their ability to adapt to drug pressure. frontiersin.org This plasticity manifests as changes in chromosome number, a phenomenon known as aneuploidy. nih.gov Resistant parasites often display altered karyotypes compared to their drug-sensitive counterparts. jmrionline.com

Role of Intracellular Thiol Homeostasis in Resistance Phenotypes

Resistance to antimonial compounds, including sodium antimonyl-L-tartrate, in parasitic protozoa like Leishmania is intricately linked to the parasite's ability to manage drug-induced oxidative stress. A central mechanism in this defense is the maintenance of intracellular thiol homeostasis. frontiersin.orglshtm.ac.ukmdpi.com Thiols, particularly the parasite-specific dithiol trypanothione (T[SH]₂) and its precursor glutathione (GSH), are crucial for detoxifying heavy metals and protecting the parasite from oxidative damage. frontiersin.orgasm.orgnih.gov In drug-sensitive parasites, trivalent antimony (SbIII), the active form of the drug, disrupts this delicate balance by inhibiting trypanothione reductase, a key enzyme in the thiol cycling pathway, and by promoting the efflux of intracellular thiols. frontiersin.orgclinsurggroup.usplos.org This leads to an accumulation of reactive oxygen species (ROS), causing oxidative damage and cell death. asm.orgcambridge.org

Resistant parasites, however, have evolved strategies to counteract this disruption. scielo.brfiocruz.br A primary adaptation is the enhancement of their intracellular thiol pool. mdpi.comcambridge.orgscispace.com By increasing the levels of cysteine, glutathione, and trypanothione, resistant parasites can effectively chelate the SbIII, forming a metal-thiol conjugate. plos.orgmdpi.com This complex can then be sequestered into intracellular vesicles by ATP-binding cassette (ABC) transporters like MRPA (multidrug resistance-associated protein A) or effluxed from the cell, thereby reducing the intracellular concentration of the active drug. clinsurggroup.usmdpi.compsu.eduasm.org Studies have shown that resistant clinical isolates of L. donovani and laboratory-selected resistant lines have significantly higher basal levels of non-protein thiols and a faster rate of thiol regeneration compared to their sensitive counterparts. nih.govcambridge.org The critical role of this pathway is underscored by the observation that depleting thiols using inhibitors like buthionine sulfoximine (B86345) (BSO), which specifically inhibits γ-glutamylcysteine synthetase, can reverse the resistance phenotype and re-sensitize the parasites to antimonial treatment. nih.govnih.govresearchgate.net

Upregulation of Thiol-Synthesizing Enzymes (e.g., γ-GCS)

A key molecular strategy employed by resistant parasites to augment their thiol pool is the upregulation of enzymes involved in thiol biosynthesis. frontiersin.orgscielo.brfiocruz.br The enzyme γ-glutamylcysteine synthetase (γ-GCS), encoded by the gsh1 gene, is particularly significant as it catalyzes the rate-limiting step in the synthesis of glutathione (GSH), a direct precursor to trypanothione. scispace.comcambridge.orgnih.gov Numerous studies have documented the overexpression or amplification of the γ-GCS gene in antimonial-resistant Leishmania strains. cambridge.orgnepjol.info

For instance, the expression of γ-GCS in an Sb-resistant L. major strain derived from a clinical isolate was found to be 20 times higher than in the sensitive strain. nih.gov Similarly, in clinical isolates of L. donovani from Nepal, γ-GCS expression was upregulated by as much as 8.8-fold in resistant strains compared to a sensitive isolate. nepjol.info Transfection studies have further confirmed the direct role of this enzyme in conferring resistance; sensitive L. donovani amastigotes engineered to overexpress γ-GCS became 3.3-fold more resistant to sodium antimony gluconate (SAG). nepjol.info While the upregulation of γ-GCS is a frequently observed mechanism, it is not universal across all resistant isolates, indicating that other mechanisms can also lead to increased thiol levels. researchgate.netnih.gov Nevertheless, the consistent finding of its elevated expression in many resistant strains highlights it as a crucial factor in the detoxification pathway. cambridge.orgnih.gov

| Leishmania Species | Strain Type | Fold Increase in γ-GCS Expression/Activity | Reference |

|---|---|---|---|

| L. major | Clinical Isolate (Sb-Resistant) | 20-fold higher than sensitive strain | nih.gov |

| L. donovani | Clinical Isolates (SAG-Resistant) | 3.0 to 8.8-fold increase compared to sensitive isolate | nepjol.info |

| L. tropica | Clinical Isolates (Sb-Resistant) | 2.1-fold higher RNA expression | nih.gov |

| L. donovani | Transfected Sensitive Strain (Amastigotes) | 3.3-fold increase in resistance (IC50) | nepjol.info |

| L. guyanensis | Therapeutic Failure Isolate | Elevated expression observed | cambridge.orgnih.gov |

Interplay with Host Thiol Levels

The efficacy of antimonial drugs is not solely dependent on the parasite's biochemistry but also involves a complex interplay with the host cell environment, particularly the macrophage. clinsurggroup.usplos.org It is widely accepted that pentavalent antimonials (SbV), the form administered as a drug, are prodrugs that must be reduced to the pharmacologically active trivalent state (SbIII). plos.orgnih.gov This reduction can occur within the macrophage phagolysosome, and host thiols like glutathione can facilitate this conversion. asm.org

Furthermore, the host's own cellular processes can be modulated by the parasite and can, in turn, influence drug resistance. Research has shown that in dendritic cells, NF-κB can transcriptionally regulate the expression of the murine γ-glutamylcysteine synthetase heavy-chain (mγGCShc) gene, which is an important regulator of antimony resistance. plos.org Antimony-resistant L. donovani were found to inhibit the drug-induced activation of dendritic cells, a process that is dependent on the intracellular thiol levels of both the host and the parasite. plos.org This suggests that resistant parasites may manipulate the host's thiol metabolism to their own advantage, potentially limiting the activation of the drug or mitigating its oxidative effects within the host cell. The expression of parasite γ-GCS has also been shown to be dependent on the host organ, indicating that environmental factors within the host can govern the expression of resistance-related genes. nih.gov

Comparative Analysis of Resistance Mechanisms Across Parasite Strains and Genotypes

Antimony resistance in Leishmania is a complex and multifactorial phenomenon, with the specific molecular mechanisms often varying significantly between different species, strains, and even between clinical isolates from the same region. plos.orgfrontiersin.orgnih.gov This heterogeneity presents a major challenge for the development of universal resistance markers. plos.orgcambridge.org While increased thiol metabolism and the upregulation of ABC transporters like MRPA are common themes, their relative importance and the specific genes involved can differ. frontiersin.orgfrontiersin.org

A comparative proteomic analysis of SbIII-resistant lines of L. braziliensis and L. infantum revealed that the majority (71.4%) of differentially expressed proteins were species-specific. frontiersin.org For example, the expression of pteridine (B1203161) reductase was higher in the resistant L. braziliensis line but was unchanged in the resistant L. infantum line. frontiersin.org Similarly, transcriptomic analyses have identified hundreds of differentially expressed genes in resistant lines, but often with little overlap between species. researchgate.netmdpi.com A study comparing five different Leishmania species found no universally shared differentially expressed genes associated with resistance, though pathways related to RNA-binding proteins and NADPH were common to four of the five. mdpi.com